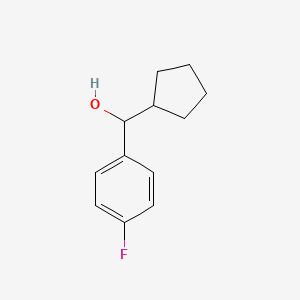

Cyclopentyl(4-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBULKZDPYHXKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentyl 4 Fluorophenyl Methanol and Its Structural Analogs

Foundational Synthesis Approaches

The fundamental synthesis of Cyclopentyl(4-fluorophenyl)methanol and its analogs relies on classical organic reactions that are central to the construction of carbon-carbon and carbon-oxygen bonds. These methods are valued for their reliability and broad applicability.

Grignard and Organometallic Addition Reactions

The addition of organometallic reagents to carbonyl compounds is a cornerstone for the formation of alcohols. libretexts.orgscribd.com The Grignard reaction, in particular, offers a direct and efficient route to Cyclopentyl(4-fluorophenyl)methanol. khanacademy.org This can be achieved through two primary pathways:

The reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with 4-fluorobenzaldehyde (B137897).

The reaction of a 4-fluorophenylmagnesium halide (e.g., 4-fluorophenylmagnesium bromide) with cyclopentanecarbaldehyde. youtube.com

In both cases, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, and a subsequent aqueous workup yields the desired secondary alcohol. scribd.comyoutube.com The mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated. scribd.com

Modern advancements in Grignard reactions include the use of alternative solvents like cyclopentyl methyl ether (CPME), which has been shown to be effective and allows for efficient recycling. d-nb.info The synthesis of analogous benzylic alcohols, such as (4-fluorophenyl)(phenyl)methanol, has been successfully demonstrated in CPME with high yields. d-nb.info Less reactive organometallic reagents, such as organozinc and organocadmium compounds, can also be used for selective additions to carbonyl groups. msu.edu Furthermore, Gilman reagents (lithium dialkylcuprates) can be employed, especially in contexts where conjugate (1,4) addition needs to be favored over direct (1,2) addition in α,β-unsaturated systems. msu.eduyoutube.com

| Reagent 1 | Reagent 2 | Activator/Solvent | Product | Yield | Reference |

| 1-Bromo-4-fluorobenzene | Benzaldehyde | Mg, DiBAH / CPME | (4-Fluorophenyl)(phenyl)methanol | 87% | d-nb.info |

| Phenylmagnesium Bromide | Aldehyde/Ketone | Ether | Secondary/Tertiary Alcohol | General | youtube.com |

| Cyclopentylmagnesium Bromide | 4-Fluorobenzaldehyde | Ether | Cyclopentyl(4-fluorophenyl)methanol | N/A | youtube.com |

Catalytic and Stoichiometric Reduction Strategies

An alternative foundational approach involves the reduction of the corresponding ketone, cyclopentyl(4-fluorophenyl)ketone. This method is advantageous when the ketone precursor is readily accessible. The reduction can be accomplished using either stoichiometric reducing agents or catalytic hydrogenation.

Stoichiometric reduction typically employs metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. NaBH₄ is a milder reagent, often used in alcoholic solvents, while the more reactive LiAlH₄ is used in aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF). A combination of KBH₄ and MgCl₂ in THF has also been reported for the reduction of related carboxylate precursors to form methanol (B129727) derivatives, achieving high yields after extended heating. google.com

Catalytic reduction, or catalytic hydrogenation, is an environmentally benign alternative that uses molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for the reduction of ketones to secondary alcohols. This method is widely used in industrial processes due to its high efficiency and the generation of minimal waste. The catalytic reduction of other functional groups, like nitroarenes, using metal nanoparticles (e.g., Au, Cu) and NaBH₄ as a hydrogen source, demonstrates the broad utility and ongoing research in this area. mdpi.comresearchgate.netnih.govnih.gov

| Substrate | Reagent/Catalyst | Conditions | Product Type | Reference |

| Ketone | NaBH₄ | Methanol/Ethanol | Secondary Alcohol | mdpi.com |

| Ketone | LiAlH₄ | Diethyl Ether/THF | Secondary Alcohol | General |

| Quinoline-3-carboxylate | KBH₄, MgCl₂ | THF/Toluene, 105 °C | Quinoline-3-methanol | >80% |

| Ketone | H₂, Pd/C | Various Solvents | Secondary Alcohol | General |

Nucleophilic Substitution and Condensation Pathways

The synthesis of Cyclopentyl(4-fluorophenyl)methanol can also be envisioned through nucleophilic substitution reactions, though this is generally a less direct route compared to carbonyl additions or reductions. In such a scenario, a precursor like cyclopentyl(4-fluorophenyl)methyl halide would react with a nucleophilic hydroxide (B78521) source. Benzylic halides are particularly susceptible to nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate (in an Sₙ1 mechanism) or the accessibility of the carbon for backside attack (in an Sₙ2 mechanism). ucalgary.ca Primary benzylic systems typically favor an Sₙ2 pathway, while secondary systems like this one can proceed via either Sₙ1 or Sₙ2 mechanisms depending on the conditions. ucalgary.calibretexts.org

Direct substitution of a hydroxyl group is difficult as it is a poor leaving group. thieme-connect.com However, its reactivity can be enhanced by protonation in an acidic medium, which converts it into a good leaving group (water). libretexts.orgthieme-connect.com Iodine has been shown to be an effective catalyst for the nucleophilic substitution of benzylic alcohols with various nucleophiles under mild conditions. thieme-connect.com

Condensation pathways, such as an aldol-type reaction, could be employed to construct the carbon skeleton. For example, a cyclopentanone (B42830) enolate could react with 4-fluorobenzaldehyde. However, this would yield a β-hydroxy ketone, which would require subsequent reduction of the ketone and dehydration to arrive at a precursor that could then be converted to the target alcohol.

Advanced Stereoselective Synthesis

Cyclopentyl(4-fluorophenyl)methanol contains a stereocenter at the carbinol carbon, meaning it can exist as a pair of enantiomers. Stereoselective synthesis methods are employed to produce a single, desired stereoisomer, which is often crucial in fields like pharmaceutical development where different enantiomers can have different biological activities. numberanalytics.com

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds from prochiral starting materials. ethz.ch For Cyclopentyl(4-fluorophenyl)methanol, the most direct approach is the asymmetric reduction of the prochiral cyclopentyl(4-fluorophenyl)ketone.

This transformation is commonly achieved using a catalyst system composed of a transition metal and a chiral ligand. For instance, ruthenium complexes paired with chiral diamine ligands, such as (R,R)-TsDPEN, are highly effective for the asymmetric transfer hydrogenation of aryl ketones, yielding chiral benzylic alcohols with high enantiomeric excess (ee). google.com The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate to bind in a preferred orientation, which leads to the preferential formation of one enantiomer. google.com Other successful approaches include the use of chiral borane (B79455) reagents or enzymatic reductions using carbonyl reductases, which can also provide high levels of enantioselectivity. google.com The synthesis of other chiral fluorinated alcohols has been achieved through methods like nickel-catalyzed stereoconvergent cross-coupling, highlighting the versatility of catalytic asymmetric synthesis. nih.gov

| Reaction Type | Catalyst / Ligand | Substrate Type | Stereoselectivity | Reference |

| Asymmetric Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / (R,R,R)-CrDPEN | Trichloroacetophenone | High ee | google.com |

| Asymmetric Hiyama Cross-Coupling | Nickel / Chiral Ligand | Bisfunctionalized Electrophiles | High ee | nih.gov |

| Enzymatic Reduction | Carbonyl Reductase | Ketones | High ee | google.com |

Diastereoselective Control in Multi-Step Transformations

When a molecule already contains one or more stereocenters, the introduction of a new one can be controlled to favor the formation of a specific diastereomer. This is known as diastereoselective synthesis. youtube.com In the context of structural analogs of Cyclopentyl(4-fluorophenyl)methanol, if the cyclopentyl ring were substituted with a chiral auxiliary or contained a pre-existing stereocenter, this could direct the stereochemical outcome of the reaction at the benzylic carbon.

For example, the addition of a Grignard reagent to a ketone containing a nearby stereocenter often proceeds with a predictable diastereoselectivity, governed by steric and electronic factors as described by models like Felkin-Anh. Similarly, the reduction of such a ketone can be highly diastereoselective. Research has shown that highly functionalized cyclopentanones can be synthesized with excellent diastereoselectivity, which is attributed to directing effects like hydrogen bonding. ucd.ie

The synthesis of complex molecules often relies on controlling diastereoselectivity over several steps. nih.govnih.gov A notable example is the diastereoselective oxygenation of a phenylalanine derivative to a benzylic alcohol, where the existing stereocenter in the amino acid backbone directs the oxidation to yield a single diastereomer. acs.org In another case, sterically hindered cyclopentyl groups were well-tolerated in a stereoselective reaction to form propargylic sulfinamides with good to excellent diastereomeric ratios. acs.org This substrate-controlled approach is a fundamental tool in the total synthesis of complex natural products. nih.govacs.org

Chiral Auxiliary and Reagent-Controlled Methodologies

The asymmetric synthesis of Cyclopentyl(4-fluorophenyl)methanol can be effectively achieved through methods that exert stereochemical control via either a covalently bound chiral auxiliary or an externally added chiral reagent. These approaches are fundamental in producing enantiomerically enriched secondary alcohols.

A plausible and well-established strategy for the synthesis of enantiomerically pure Cyclopentyl(4-fluorophenyl)methanol involves the use of a chiral auxiliary, such as an oxazolidinone. scielo.org.mxnih.gov This method typically begins with the acylation of a chiral oxazolidinone, for instance, one derived from a readily available amino acid, with a suitable carboxylic acid derivative. The resulting N-acyl oxazolidinone then serves as a prochiral substrate. The key stereodifferentiating step is the diastereoselective addition of a cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide, to the carbonyl group of the acyl moiety. The steric hindrance imposed by the chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent mild cleavage of the auxiliary, which can often be recovered and reused, yields the desired enantiomer of Cyclopentyl(4-fluorophenyl)methanol.

Alternatively, reagent-controlled methodologies offer a powerful approach where chirality is induced by a non-covalently bound chiral ligand or catalyst. nih.govrsc.org In the context of synthesizing Cyclopentyl(4-fluorophenyl)methanol, this can be realized through the asymmetric addition of a cyclopentyl Grignard reagent to 4-fluorobenzaldehyde in the presence of a chiral ligand. nih.govnih.gov Various chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have proven effective in mediating the enantioselective addition of organomagnesium reagents to ketones and aldehydes. nih.govrsc.org The chiral ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment that biases the delivery of the cyclopentyl group to one of the enantiotopic faces of the aldehyde carbonyl, resulting in the formation of the target alcohol with high enantiomeric excess.

| Methodology | Key Reagents | General Principle | Anticipated Outcome |

| Chiral Auxiliary | Chiral Oxazolidinone, Cyclopentylmagnesium Bromide | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective addition of a nucleophile. | High diastereoselectivity in the addition step, leading to high enantiomeric purity after auxiliary cleavage. |

| Reagent-Controlled | 4-Fluorobenzaldehyde, Cyclopentylmagnesium Bromide, Chiral Ligand (e.g., DACH-derived) | Use of a chiral ligand to create a chiral environment around the metal center of the organometallic reagent, inducing enantioselectivity in the nucleophilic addition to an achiral substrate. | Formation of Cyclopentyl(4-fluorophenyl)methanol with high enantiomeric excess. |

Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of Cyclopentyl(4-fluorophenyl)methanol, the adoption of environmentally benign solvents and process intensification through continuous flow chemistry represents significant strides towards sustainability.

Application of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent alternative to more hazardous and volatile ethers like diethyl ether and tetrahydrofuran (THF). Its favorable properties, including a higher boiling point, lower peroxide formation tendency, and ease of recovery from aqueous mixtures, make it an attractive option for Grignard reactions, which are central to the synthesis of Cyclopentyl(4-fluorophenyl)methanol. The use of CPME can lead to reduced solvent losses, improved process safety, and a decrease in the generation of aqueous waste, thereby contributing to a more sustainable synthetic route.

Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for highly exothermic and sensitive reactions like Grignard additions. acs.org The synthesis of secondary alcohols, analogous to Cyclopentyl(4-fluorophenyl)methanol, has been successfully demonstrated in continuous flow systems. acs.orgnih.gov In a typical setup, streams of the aldehyde (e.g., 4-fluorobenzaldehyde in a suitable solvent like CPME) and the Grignard reagent (cyclopentylmagnesium bromide) are continuously pumped and mixed in a microreactor or a packed-bed reactor. nih.gov The excellent heat and mass transfer characteristics of these reactors allow for precise temperature control, minimizing the formation of byproducts and enhancing safety. semanticscholar.org This process intensification leads to higher yields, improved purity, and reduced reaction times. nih.gov For instance, the continuous flow synthesis of related secondary aryl alcohols has been reported with residence times on the order of seconds to minutes, achieving high conversions and selectivities. acs.orgnih.gov

| Parameter | Typical Range in Continuous Flow Grignard Reactions | Significance |

| Residence Time | Seconds to minutes | Drastically shorter reaction times compared to batch processing, leading to higher throughput. |

| Temperature | 0 - 50 °C | Precise temperature control prevents overheating and reduces byproduct formation. |

| Flow Rate | Milliliters to liters per hour | Enables scalable and on-demand production. |

| Concentration | 0.1 - 1.0 M | Optimized concentrations can improve reaction efficiency and reduce solvent usage. |

Chemical Transformations and Reactivity Studies of Cyclopentyl 4 Fluorophenyl Methanol

Derivatization and Functional Group Interconversions

The chemical versatility of Cyclopentyl(4-fluorophenyl)methanol allows for numerous derivatizations through functional group interconversions. These transformations primarily involve the hydroxyl group and the aromatic fluorophenyl moiety, enabling the synthesis of a wide array of derivatives with varied chemical properties and potential applications.

Conversion of Hydroxyl to Activated Leaving Groups

The hydroxyl group of Cyclopentyl(4-fluorophenyl)methanol, being a poor leaving group, can be converted into more reactive functionalities to facilitate nucleophilic substitution reactions. This activation is a cornerstone of its use in further synthetic transformations.

Common strategies involve the conversion of the alcohol to alkyl halides or sulfonate esters. The reaction with hydrogen halides (HCl, HBr, HI) proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack of the halide ion. libretexts.org Due to the secondary benzylic nature of the alcohol, this reaction likely proceeds through a stable secondary carbocation intermediate, characteristic of an SN1 mechanism. libretexts.orglibretexts.org

Alternatively, the hydroxyl group can be transformed into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reaction with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. cymitquimica.com These sulfonate groups are excellent leaving groups, readily displaced by a variety of nucleophiles.

Table 1: Typical Reagents for Activating the Hydroxyl Group

| Reagent(s) | Product Functional Group | Reaction Type |

| HCl, HBr, HI | Alkyl Halide | Nucleophilic Substitution (SN1) |

| SOCl₂, PBr₃ | Alkyl Halide | Nucleophilic Substitution |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester | Esterification |

| Methanesulfonyl chloride (MsCl), Pyridine | Mesylate Ester | Esterification |

Modifications of the Fluorophenyl Moiety

The 4-fluorophenyl group in Cyclopentyl(4-fluorophenyl)methanol can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the cyclopentylmethanol substituent is generally considered a weak activating group and is also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of substitution.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. rsc.orgmasterorganicchemistry.comyoutube.com Given the directing effects of the existing substituents, nitration is expected to occur at the positions ortho to the cyclopentylmethanol group (positions 3 and 5).

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be carried out using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.orglibretexts.org Similar to nitration, substitution is anticipated at the positions ortho to the alkyl substituent.

Suzuki Coupling: The fluorophenyl moiety can also be involved in cross-coupling reactions. For instance, derivatives of Cyclopentyl(4-fluorophenyl)methanol where the fluorine is replaced by another leaving group (e.g., bromine or triflate) could undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups. ugr.eslibretexts.orgnih.govresearchgate.netmdpi.com Conversely, if the aromatic ring were converted to a boronic acid derivative, it could be coupled with various aryl or vinyl halides.

Table 2: Potential Modifications of the Fluorophenyl Moiety

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-cyclopentyl(hydroxy)methyl-1-fluorobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyclopentyl(hydroxy)methyl-1-fluorobenzene |

Mechanistic Investigations of Chemical Reactions Involving the Compound

While specific mechanistic studies on Cyclopentyl(4-fluorophenyl)methanol are not extensively documented in the literature, the reaction mechanisms can be inferred from its structural features and the well-established principles of organic chemistry.

Elucidation of Elementary Reaction Steps

The conversion of the alcohol to an alkyl halide using a hydrogen halide is a classic example of a nucleophilic substitution reaction that likely proceeds through an SN1 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The elementary steps are as follows:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the strong acid, forming an oxonium ion. This is a rapid and reversible step.

Formation of a carbocation: The protonated hydroxyl group (water) departs as a good leaving group, leading to the formation of a secondary benzylic carbocation. This is the slow, rate-determining step of the reaction. The stability of this carbocation is enhanced by resonance with the phenyl ring.

Nucleophilic attack: The halide ion acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product.

In reactions where the hydroxyl group is converted to a sulfonate ester, the mechanism involves nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion and deprotonation by a base.

Kinetic and Thermodynamic Parameters of Transformations

For the SN1 reaction with hydrogen halides, the rate of reaction is primarily dependent on the concentration of the alcohol and is independent of the concentration of the nucleophile (halide ion). masterorganicchemistry.combyjus.com The rate is influenced by the stability of the carbocation intermediate; more stable carbocations are formed more rapidly. libretexts.org The reaction is also dependent on the solvent's polarity, with polar protic solvents favoring the SN1 pathway by stabilizing the ionic intermediates. byjus.com

The esterification of alcohols, including those similar to Cyclopentyl(4-fluorophenyl)methanol, has been studied kinetically. For instance, the acid-catalyzed esterification of phenyl- and cyclohexyl-substituted aliphatic acids in methanol (B129727) shows that the reaction rates are influenced by steric hindrance around the reaction center. acs.org It can be inferred that the esterification of Cyclopentyl(4-fluorophenyl)methanol would be subject to similar steric considerations.

Role as a Versatile Synthetic Precursor and Intermediate

Cyclopentyl(4-fluorophenyl)methanol and its derivatives are valuable precursors and intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of both the cyclopentyl and the fluorophenyl moieties provides a scaffold that can be elaborated upon to generate a variety of bioactive compounds.

For example, fluorinated phenyl derivatives are common in anticancer agents. nih.govnih.gov The 4-fluorophenyl group is a key structural feature in many pharmaceuticals due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. Similarly, cyclopentyl groups are found in various antiviral nucleoside analogs, where the carbocyclic ring replaces the sugar moiety. nih.govusu.edu

The synthetic utility of this compound can be envisioned in several ways:

As a building block for antiviral agents: The cyclopentylmethanol portion can be a key component in the synthesis of carbocyclic nucleoside analogs, which have shown potential as antiviral agents against various viruses. nih.govusu.edunih.govmdpi.com

As a precursor for anticancer agents: The 4-fluorophenyl group is a common motif in anticancer drugs. nih.govnih.govacs.orgyoutube.commdpi.com Cyclopentyl(4-fluorophenyl)methanol could serve as a starting material for the synthesis of novel compounds with potential cytotoxic activity.

In the synthesis of selective receptor agonists: The core structure can be modified to create ligands for various biological targets. For instance, derivatives of related phenyl-thebaine compounds have been explored as selective κ-opioid receptor agonists. nih.gov

The Grignard reagent derived from cyclopentyl bromide is a known synthetic tool, wikipedia.orgorgsyn.orgtcichemicals.comyoutube.com and its reaction with a suitable 4-fluorobenzaldehyde (B137897) derivative would be a direct route to Cyclopentyl(4-fluorophenyl)methanol itself, highlighting its accessibility for further synthetic exploration.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. thermofisher.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Multi-nuclear NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, offers a complete picture of the cyclopentyl(4-fluorophenyl)methanol structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Key signals include those for the aromatic protons on the 4-fluorophenyl ring, the methine proton (CH-OH), and the protons of the cyclopentyl group. The fluorine atom on the phenyl ring influences the chemical shifts of the aromatic protons due to its high electronegativity. kaibangchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals are expected for the carbons of the 4-fluorophenyl ring, the carbon bearing the hydroxyl group (C-OH), and the distinct carbons of the cyclopentyl ring.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single signal is expected for the fluorine atom on the 4-fluorophenyl ring, and its chemical shift and coupling to adjacent protons can confirm its position.

A representative, though not specific to this exact molecule, set of NMR data for a similar structure, (4-Fluorophenyl)(phenyl)methanol, shows aromatic protons in the range of δ=7.36–7.27 ppm and 7.02 ppm, a methine proton at δ=5.80 ppm, and a hydroxyl proton as a broad singlet at δ=2.38 ppm. d-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentyl(4-fluorophenyl)methanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.4 | 115 - 165 |

| Methine Proton (CH-OH) | ~4.5 - 5.5 | ~70 - 80 |

| Cyclopentyl Protons | 1.2 - 2.0 | 25 - 40 |

| Hydroxyl Proton | Variable | - |

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the methine proton and the adjacent protons on the cyclopentyl ring, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.eduprinceton.edu This technique is crucial for definitively assigning the ¹H and ¹³C signals to their respective atoms in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduprinceton.edu This is particularly useful for establishing the connection between the cyclopentyl ring, the methine carbon, and the 4-fluorophenyl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. princeton.edu This can help to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. semanticscholar.org For cyclopentyl(4-fluorophenyl)methanol, HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Fragmentation analysis within the mass spectrometer provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for cyclopentyl(4-fluorophenyl)methanol would likely involve:

Loss of a water molecule (H₂O) from the parent ion.

Cleavage of the bond between the cyclopentyl group and the methine carbon.

Fragmentation of the cyclopentyl ring.

Loss of the fluorophenyl group.

Analysis of the masses of these fragments helps to piece together the structure of the original molecule. semanticscholar.org

Vibrational Spectroscopy (Infrared/Fourier-Transform Infrared) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.compsu.edu

For cyclopentyl(4-fluorophenyl)methanol, the FTIR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized carbons of the cyclopentyl group and the sp² hybridized carbons of the aromatic ring.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.

C-O stretch: A band in the 1000-1250 cm⁻¹ region for the alcohol C-O bond.

C-F stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region, confirming the presence of the fluorine atom.

Table 2: Expected FTIR Absorption Bands for Cyclopentyl(4-fluorophenyl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkane/Aromatic | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Alcohol | C-O stretch | 1000-1250 |

| Fluoroaromatic | C-F stretch | 1000-1400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystal structure analysis of cyclopentyl(4-fluorophenyl)methanol would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The specific spatial arrangement of the cyclopentyl ring and its orientation relative to the 4-fluorophenyl group.

Stereochemistry: If the compound is chiral, X-ray crystallography can determine the absolute configuration of the stereocenter (the carbon atom bonded to the hydroxyl group, the cyclopentyl ring, and the fluorophenyl ring). For a racemic mixture, it would show the presence of both enantiomers in the crystal lattice. benthamopen.com

Intermolecular interactions: The analysis would also reveal how the molecules pack together in the crystal, including any hydrogen bonding interactions involving the hydroxyl group. benthamopen.com

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. jmaterenvironsci.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules interact with their nearest neighbors. jmaterenvironsci.com

While a specific crystal structure and Hirshfeld analysis for Cyclopentyl(4-fluorophenyl)methanol is not available in the reviewed literature, the analysis of structurally similar compounds containing a 4-fluorophenyl group provides a strong indication of the expected interaction patterns. nih.govnajah.edu For a molecule like Cyclopentyl(4-fluorophenyl)methanol, the crystal packing would likely be dominated by a combination of weak hydrogen bonds and other van der Waals forces.

Key Intermolecular Contacts:

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. jmaterenvironsci.com The analysis of this surface and the corresponding 2D fingerprint plots allow for the decomposition of the complex interaction network into individual atom-atom contacts. For analogous fluorinated compounds, the primary interactions involve hydrogen, carbon, and fluorine atoms. nih.govresearchgate.net

Hydrogen-Hydrogen (H···H) Contacts: Typically, these are the most abundant interactions and cover the largest area of the Hirshfeld surface, reflecting the prevalence of hydrogen atoms on the molecular periphery. nih.gov

Fluorine-Hydrogen (F···H/H···F) Contacts: The presence of the electronegative fluorine atom on the phenyl ring allows for the formation of weak C–H···F hydrogen bonds, which are a key feature in the crystal packing of many organofluorine compounds. researchgate.net These interactions, although weak, can provide significant stabilization to the crystal lattice.

Oxygen-Hydrogen (O···H/H···O) Contacts: The hydroxyl group of the methanol (B129727) moiety is a prime site for hydrogen bonding. It can act as both a hydrogen bond donor (O–H) and acceptor (O). This would lead to prominent O···H contacts, likely forming chains or dimeric motifs that are fundamental to the supramolecular structure. nih.gov

The table below summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of Cyclopentyl(4-fluorophenyl)methanol, based on analyses of similar molecules. nih.govnih.gov

| Intermolecular Contact Type | Expected Contribution (%) | Description |

| H···H | ~40-50% | Represents the most frequent, albeit weakest, van der Waals interactions. |

| C···H/H···C | ~20-30% | Significant van der Waals interactions contributing to the packing efficiency. |

| O···H/H···O | ~10-20% | Corresponds to the crucial hydrogen bonds involving the hydroxyl group. |

| F···H/H···F | ~5-15% | Represents weak hydrogen bonds involving the fluorine atom, which are characteristic of fluorinated organic molecules. |

This table is representative and based on data from analogous compounds. Actual percentages would require experimental crystal structure determination.

Chromatographic Methods for Purity and Diastereomeric Ratio Determination (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating and quantifying stereoisomers. For a chiral molecule like Cyclopentyl(4-fluorophenyl)methanol, which can exist as a pair of enantiomers (and potentially diastereomers if another chiral center were present), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for purity assessment and the separation of stereoisomers. chromatographyonline.com For chiral separations, the direct approach using a Chiral Stationary Phase (CSP) is most common. chromatographyonline.com A CSP creates a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. sigmaaldrich.com

Developing an HPLC method for Cyclopentyl(4-fluorophenyl)methanol would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for a broad range of chiral compounds, including alcohols. chromatographyonline.com Macrocyclic glycopeptide-based phases (e.g., Chirobiotic™ series) offer another powerful option. sigmaaldrich.com

Mobile Phase: The choice of mobile phase depends on the separation mode. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are typically used. chromatographyonline.com For basic or acidic compounds, small amounts of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) are added to improve peak shape and resolution. chromatographyonline.com

Detection: A UV detector would be suitable for detection, as the phenyl ring in Cyclopentyl(4-fluorophenyl)methanol is a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a primary method for determining the purity of volatile compounds and can also be adapted for chiral separations. nih.govgcms.cz

For GC analysis of an alcohol like Cyclopentyl(4-fluorophenyl)methanol, direct injection is possible. However, derivatization is sometimes employed to improve volatility and chromatographic performance. nih.gov

Chiral Columns: Chiral separations in GC are achieved using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) phases form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. gcms.cz

Analysis Conditions: The analysis would involve optimizing the oven temperature program to ensure good separation of the enantiomers from any impurities. The carrier gas is typically helium or hydrogen. gcms.cz The mass spectrometer provides structural information for peak identification and can confirm the molecular weight of the compound.

The following table summarizes typical starting conditions for developing a chromatographic method for Cyclopentyl(4-fluorophenyl)methanol.

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol mixtures | UV | Purity, Enantiomeric/Diastereomeric Ratio |

| GC-MS | Chiral Capillary Column (e.g., cyclodextrin-based) | Helium or Hydrogen | Mass Spectrometry (MS) | Purity, Structural Confirmation, Enantiomeric Separation |

This table provides general guidelines for method development.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for elucidating the electronic structure of molecules like Cyclopentyl(4-fluorophenyl)methanol.

Density Functional Theory (DFT) has become a widely used method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. For Cyclopentyl(4-fluorophenyl)methanol, DFT calculations would be employed to optimize the molecular geometry, calculate electronic properties such as molecular orbital energies (HOMO and LUMO), and derive the electrostatic potential map. These calculations help in understanding the regions of the molecule that are electron-rich or electron-poor, which is critical for predicting its reactivity.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be used to obtain a more precise description of the electronic structure and to benchmark the results obtained from DFT calculations.

A typical output from these calculations for Cyclopentyl(4-fluorophenyl)methanol would include the optimized Cartesian coordinates of the atoms, the total electronic energy, and the energies of the frontier molecular orbitals.

| Parameter | Representative Value (Illustrative) | Method |

| Total Energy | -X Hartrees | DFT/B3LYP/6-31G |

| HOMO Energy | -Y eV | DFT/B3LYP/6-31G |

| LUMO Energy | +Z eV | DFT/B3LYP/6-31G |

| Dipole Moment | D Debye | DFT/B3LYP/6-31G |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations. Actual values would require a specific computational study.

Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For Cyclopentyl(4-fluorophenyl)methanol, this could involve studying its synthesis, such as the reduction of a corresponding ketone, or its subsequent reactions.

By locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, the activation energy of a reaction can be calculated. This provides a quantitative measure of the reaction's feasibility. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often used to find transition states. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.

For instance, in the synthesis of Cyclopentyl(4-fluorophenyl)methanol from its corresponding ketone, computational chemists would model the approach of a reducing agent and calculate the energy profile of the reaction pathway to understand the stereoselectivity and reaction kinetics.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which is a powerful way to validate experimental data or to assign spectra for newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can be crucial for assigning the correct structure among several possibilities.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. After a geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be compared with experimental IR spectra. This comparison can help to confirm the structure of the molecule and to understand the nature of its chemical bonds.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR Shift (OH) | δ ppm | δ ppm |

| ¹³C NMR Shift (C-OH) | δ ppm | δ ppm |

| O-H Stretch Freq. | ν cm⁻¹ | ν cm⁻¹ |

| C-F Stretch Freq. | ν cm⁻¹ | ν cm⁻¹ |

Note: This table illustrates the type of data that can be obtained and compared. Actual values would depend on specific calculations and experimental conditions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and classical molecular mechanics, to study the three-dimensional structure and dynamics of molecules.

Prediction of Stable Conformers and Energy Landscapes

Cyclopentyl(4-fluorophenyl)methanol has conformational flexibility due to the cyclopentyl ring and the rotation around the C-C and C-O single bonds. The cyclopentyl ring itself can adopt non-planar conformations, such as the envelope and half-chair forms, to relieve ring strain. youtube.comdalalinstitute.com

A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This can be done using molecular mechanics force fields (e.g., MMFF, AMBER) for an initial scan, followed by geometry optimization of the most promising candidates at a higher level of theory (e.g., DFT). The relative energies of these conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties.

Computational Structure-Reactivity/Property Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

For a series of related carbinols, computational descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By correlating these descriptors with experimentally determined properties (e.g., receptor binding affinity, solubility), a predictive model can be built.

For Cyclopentyl(4-fluorophenyl)methanol, such a study would involve calculating a range of molecular descriptors and incorporating them into a dataset with other similar molecules to develop a QSAR/QSPR model. This model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Applications and Advanced Research Directions in Chemical Sciences

Role as a Chiral Building Block in Advanced Organic Syntheses

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chemical entities. The stereochemistry of a molecule is often critical to its biological activity and function. Cyclopentyl(4-fluorophenyl)methanol possesses a stereogenic center at the carbinol carbon, making it a potential chiral synthon. In its enantiomerically resolved form, it could serve as a valuable intermediate for the construction of more complex chiral molecules.

The synthesis of chiral alcohols is often achieved through asymmetric catalytic hydrogenation of the corresponding ketones or through enzymatic reduction, methods that can provide high enantiomeric purity. While specific documented examples of the use of enantiopure Cyclopentyl(4-fluorophenyl)methanol as a chiral building block are not prevalent in the reviewed literature, its structure is analogous to other chiral alcohols that are cornerstones in the synthesis of natural products and active pharmaceutical ingredients. uni-wuppertal.dersc.org For instance, chiral alcohols are key precursors for the synthesis of chiral amino alcohols and chiral carboxylic acids. The presence of the fluorophenyl group can also introduce unique properties, such as altered metabolic stability or receptor binding interactions, in the final target molecule. The development of synthetic routes to access enantiomerically pure forms of this alcohol would be the first step toward unlocking its potential in this area. rsc.org

Potential in Functional Material Design and Development

The field of materials science continuously seeks new organic molecules with specific properties to create advanced functional materials. The incorporation of fluorine atoms into organic molecules can profoundly influence their physical and chemical properties, such as thermal stability, lipophilicity, and electronic characteristics. These properties are highly desirable in the design of liquid crystals, polymers, and other functional materials.

While direct applications of Cyclopentyl(4-fluorophenyl)methanol in material science are not yet widely reported, its structure suggests potential. The combination of the rigid fluorophenyl group and the more flexible cyclopentyl moiety could lead to interesting packing effects in the solid state or to the formation of mesophases in liquid crystalline materials. Derivatives of this alcohol, such as esters or ethers, could be explored as components of polymers or gels with tailored properties. The fluorine atom can participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.govrsc.org

Involvement in Catalytic Processes and as Reaction Media Components

The utility of a molecule in catalytic processes can be twofold: it can act as a catalyst or ligand itself, or it can serve as a specialized reaction medium that influences the outcome of a reaction.

Investigation of Fluorinated Alcohols as Solvents and Promoters in Organic Reactions

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have gained significant attention as unique solvents and promoters in organic synthesis. Their distinct properties, including high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, set them apart from conventional alcoholic solvents. These characteristics can lead to enhanced reaction rates, improved selectivity, and the stabilization of reactive intermediates.

Although Cyclopentyl(4-fluorophenyl)methanol is not as highly fluorinated as TFE or HFIP, the presence of the 4-fluorophenyl group imparts some of the characteristic features of fluorinated alcohols. It has the potential to act as a solvent or co-solvent in reactions where hydrogen bonding and polarity are important. For example, solvents can play a crucial role in the outcome of Grignard reactions and radical reactions. d-nb.info The use of greener, alternative ether solvents like cyclopentyl methyl ether (CPME) has been explored to improve the environmental profile of such reactions. d-nb.info The properties of Cyclopentyl(4-fluorophenyl)methanol as a reaction medium remain an area for future investigation.

Table 1: Properties of Common Fluorinated Alcohols Used as Solvents

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Formula | C₂H₃F₃O | C₃H₂F₆O |

| Molar Mass | 100.04 g/mol | 168.04 g/mol |

| Boiling Point | 77-80 °C | 59 °C |

| pKa | 12.4 | 9.3 |

| Key Features | Highly polar, strong H-bond donor, moderate volatility | Very high polarity, very strong H-bond donor, high volatility, low nucleophilicity |

Derivatization for the Development of Chiral Ligands or Support Materials

Chiral alcohols are valuable precursors for the synthesis of chiral ligands, which are essential for asymmetric catalysis. By converting the hydroxyl group of an enantiomerically pure alcohol into a coordinating group (e.g., a phosphine (B1218219), amine, or ether), it is possible to create a ligand that can bind to a metal center and induce enantioselectivity in a catalytic reaction.

Enantiomerically pure Cyclopentyl(4-fluorophenyl)methanol could be derivatized to generate novel chiral ligands. The cyclopentyl and fluorophenyl groups would provide a specific steric and electronic environment around the metal center, which could be beneficial for achieving high levels of stereocontrol. For example, the synthesis of chiral phosphine ligands from chiral alcohols is a well-established strategy in asymmetric catalysis. These ligands are widely used in reactions such as asymmetric hydrogenation and cross-coupling reactions. The development of new chiral ligands is a continuous effort in chemical research to expand the toolbox of synthetic chemists.

Exploration in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. nih.govrsc.org These reactions are highly atom-economical and efficient, allowing for the rapid construction of complex molecules from simple precursors. researchgate.net MCRs have become powerful tools in drug discovery and medicinal chemistry. nih.govrsc.org

Alcohols can participate in MCRs in several ways. They can act as a nucleophilic component, a solvent, or a proton source. In some named MCRs, such as the Passerini and Ugi reactions, carboxylic acids are typical components, but the principles can sometimes be adapted to include other functional groups. While there are no specific reports detailing the use of Cyclopentyl(4-fluorophenyl)methanol in MCRs, its chemical structure suggests potential roles. For instance, it could serve as the alcohol component in a one-pot acetalization reaction, which can be considered a type of multi-component condensation. acs.org The exploration of this compound in established MCRs or in the development of new ones could lead to novel and efficient synthetic methodologies. chemicalpapers.com

Table 2: Examples of Multi-Component Reactions and the Potential Role of Alcohols

| Reaction Name | Typical Components | Potential Role of an Alcohol |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Can be a solvent; not a typical reactant. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Can be a solvent; not a typical reactant. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia | Can be used as a solvent. |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Can be used as a solvent. |

| Acetalization | Aldehyde/Ketone, two equivalents of an Alcohol | Direct reactant to form the acetal. |

Q & A

Q. What are the common synthetic routes for Cyclopentyl(4-fluorophenyl)methanol?

The synthesis typically involves refluxing precursors in aromatic solvents. For example, a derivative was synthesized by refluxing 4-(4-chlorophenyl)-4-hydroxypiperidine and [2-(bromomethyl)cyclopentyl]-(4-fluorophenyl)-methanone in benzene for 20 hours, achieving an 86% yield after recrystallization from methanol . Reduction steps using NaBH₄ in methanol are also employed for analogous alcohols, as seen in the synthesis of indan-1-ol derivatives .

Q. What are the optimal conditions for crystallizing Cyclopentyl(4-fluorophenyl)methanol?

Recrystallization from methanol is effective for obtaining high-purity crystals. For a structurally related compound, triclinic crystals (space group P1) were obtained with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 9.494 Å |

| b | 10.769 Å |

| c | 11.377 Å |

| α | 87.18° |

| β | 67.27° |

| γ | 88.01° |

| V | 1071.4 ų |

| Z | 2 |

| These conditions yielded a melting point of 377–379 K . |

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for Cyclopentyl(4-fluorophenyl)methanol derivatives?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key considerations include:

Q. How do reaction variables impact synthetic yields of Cyclopentyl(4-fluorophenyl)methanol?

A systematic study of variables is critical:

Q. What spectroscopic and structural techniques validate Cyclopentyl(4-fluorophenyl)methanol?

- X-ray Diffraction : Resolves stereochemistry and confirms cyclopentyl/fluorophenyl spatial arrangement .

- NMR Spectroscopy : <sup>19</sup>F NMR (δ ~ -115 ppm for para-F) and <sup>1</sup>H NMR (δ 1.5–2.5 ppm for cyclopentyl protons) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C13H15FO).

Q. What are the environmental implications of Cyclopentyl(4-fluorophenyl)methanol?

While specific ecotoxicological data are lacking, general recommendations include:

- Biodegradation Studies : Assess persistence via OECD 301 tests.

- Green Synthesis : Replace benzene with ethanol/water mixtures to reduce toxicity .

Future Research Directions

Q. What are promising avenues for further research on Cyclopentyl(4-fluorophenyl)methanol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.